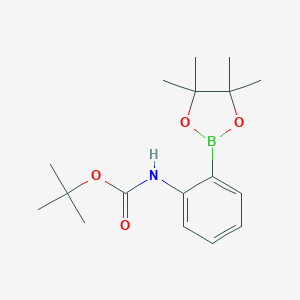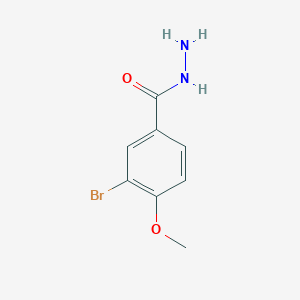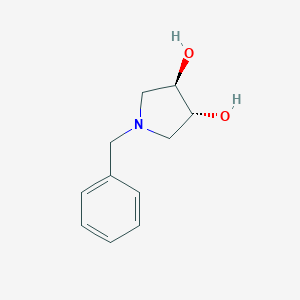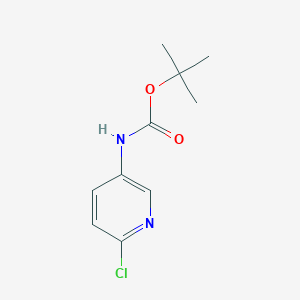
Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound falls within the category of phosphonic acids and their esters, known for their diverse chemical properties and applications in various fields such as materials science, chemistry, and biology. The focus of this analysis is on its synthesis, molecular structure, chemical reactions, and properties, excluding its applications in drug use and side effects.
Synthesis Analysis
The synthesis of phosphonic acids and their derivatives, including "Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride," often involves reactions between phosphorus compounds and organic intermediates. One method includes the reaction of diethyl phosphite with a peroxide in the presence of a base, leading to phosphonate esters directly linked to an aromatic backbone, establishing a strong −(O═)P−Ph− bond (Johnson & Cabasso, 2010).
Molecular Structure Analysis
The molecular structure of phosphonate esters, including this compound, is characterized by the presence of a phosphorus atom bonded to two oxygen atoms (one double-bonded and one single-bonded) and organic groups. The structure significantly influences its reactivity and properties. For instance, X-ray crystallography has been used to determine the structures of related compounds, providing insights into their molecular configurations and potential reactivity paths (Boduszek, 2001).
科学的研究の応用
Polymer Synthesis and Materials Science
- Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride has applications in the synthesis of specialized polymers. For instance, it has been used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are potential candidates for proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).
- Additionally, this compound plays a role in the synthesis of polyamic acid di-tert-butyl esters, which can be used to create poly(amide-ester)s with significant inherent viscosities. These materials show potential in various industrial applications due to their solubility and film-forming properties (Ueda & Mori, 1993).
Chemical Research and Development
- In chemical research, compounds like phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride are used in studies exploring the hydrolysis of phosphinates and phosphonates. This research is crucial in understanding the properties and behavior of such compounds, which can lead to the development of new chemicals and materials (Harsági & Keglevich, 2021).
Biochemistry and Medical Applications
- In the field of biochemistry, such compounds have been explored for their potential in creating bifunctional chelators for medical imaging, particularly in the context of labeling biomolecules (Mundwiler, Waibel, Spingler, Kunze, & Alberto, 2005). These developments can significantly impact diagnostic techniques and treatments in medicine.
Molecular and Quantum Chemistry
- In molecular chemistry, the compound has been a subject of study in quantum chemical investigations to understand its electronic properties, such as the highest occupied molecular orbital and lowest unoccupied orbital energies. This research contributes to the broader understanding of molecular dynamics and interactions (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
将来の方向性
特性
IUPAC Name |
2-diphenoxyphosphorylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO3P.ClH/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15;/h1-6,8-11,16-17H,7,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDFTWDMSBJPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471113 |
Source


|
| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
CAS RN |
174298-14-7 |
Source


|
| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


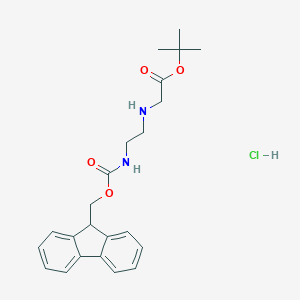
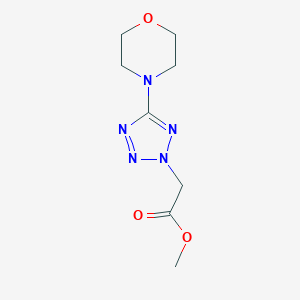
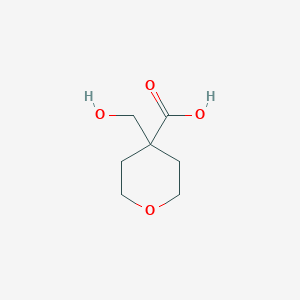
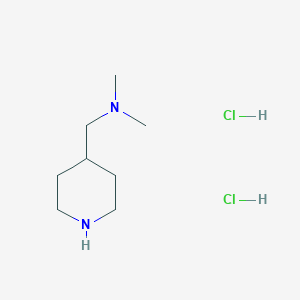

![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

